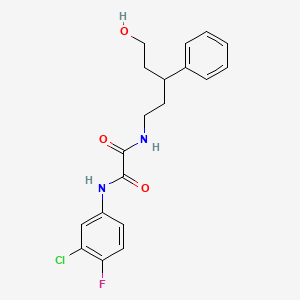
Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(methylsulfonyl)acetate is a chemical compound with the molecular formula C5H10O4S . It is a colorless to yellow liquid . Another related compound, Methyl 2-(methylthio)acetate, has the molecular formula C4H8O2S .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate” were not found, esters like it can generally be synthesized from carboxylic acids, acid chlorides, and acid anhydrides .Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For example, Methyl 2-(methylsulfonyl)acetate has the molecular formula C5H10O4S .Chemical Reactions Analysis
Esters, such as Methyl 2-(methylsulfonyl)acetate, can undergo various reactions including hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction .Physical And Chemical Properties Analysis
Methyl 2-(methylsulfonyl)acetate has a molecular weight of 166.2 g/mol, a density of 1.2590 g/mL, a boiling point of 111°C to 113°C, and a flash point of 109°C .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthetic Applications
- Allylic Alkylation: The compound has been utilized in iridium-catalyzed enantioselective allylic alkylation reactions, demonstrating high yields and enantioselectivity. These reactions underline its potential in synthesizing complex molecular structures with specific stereochemical configurations (Qinglong Xu, L. Dai, S. You, 2012).
- Synthetic Building Block: It serves as a key intermediate in various synthetic routes, enabling the construction of complex molecules with potential biological activities. For instance, its reactions with nucleophiles have been explored to generate a variety of compounds, indicating its versatility as a synthetic building block (K. B. Shaw, R. K. Miller, 1970).
Material Science and Polymer Synthesis
- Conducting Polymers: Research into the oxidation and subsequent reactions of related sulfone compounds has contributed to the development of new materials with desirable electronic properties. For example, the synthesis of polymers from methylthio methyl derivatives showcases the utility of sulfone compounds in creating conductive and electrochromic materials (Serhat Variş, M. Ak, C. Tanyeli, I. Akhmedov, L. Toppare, 2006).
Advanced Organic Synthesis Techniques
- Enantioselective Synthesis: The compound's application in enantioselective synthesis, particularly through allylic alkylation, highlights its role in producing enantiomerically pure compounds. This is crucial for the development of pharmaceuticals and agrochemicals where the activity often depends on the molecule's chirality.
- Oxidation Reactions: Its derivatives have been studied in oxidation reactions, demonstrating the potential to create various oxidized products with applications in different chemical domains. These studies contribute to a broader understanding of oxidation mechanisms and offer pathways to synthesize sulfones and sulfoxides with specific functionalities (Katsuyuki Ogura, Michiyo Suzuki, Gen-ichi Tsuchihashi, 1980).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6S2/c1-17-10(12)6-18-9-4-3-7(19(2,15)16)5-8(9)11(13)14/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBIHXWUBVQYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
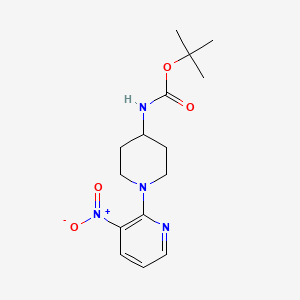

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2638140.png)
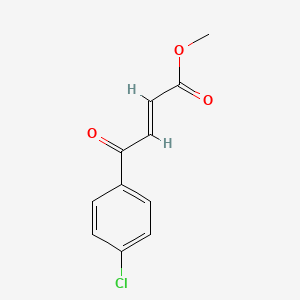
![4-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2638143.png)
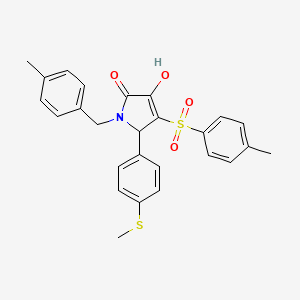
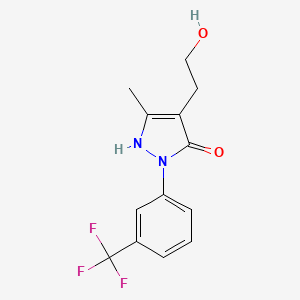
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2638147.png)
![3-benzyl-6-(3-methylpiperidine-1-carbonyl)-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B2638150.png)
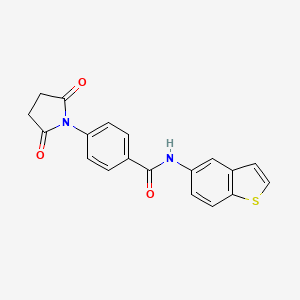
![7-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2638153.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2638155.png)
